1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol

Catalog No.
S13413530
CAS No.
61600-12-2
M.F
C14H21NO2
M. Wt
235.32 g/mol
Availability
In Stock
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1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol

CAS Number

61600-12-2

Product Name

1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol

IUPAC Name

1-ethyl-4-[4-(hydroxymethyl)phenyl]piperidin-4-ol

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

InChI

InChI=1S/C14H21NO2/c1-2-15-9-7-14(17,8-10-15)13-5-3-12(11-16)4-6-13/h3-6,16-17H,2,7-11H2,1H3

InChI Key

BYCFOISVYMTXAJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)(C2=CC=C(C=C2)CO)O

1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol, with the Chemical Abstracts Service number 61600-12-2, is a piperidine derivative characterized by the presence of an ethyl group and a hydroxymethyl-substituted phenyl group. Its molecular formula is C14H21NO2C_{14}H_{21}NO_{2}, and it has a molecular weight of approximately 235.32 g/mol . This compound features a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom, along with a hydroxymethyl group attached to one of the phenyl rings.

The chemical reactivity of 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol can be attributed to its functional groups. The hydroxymethyl group can participate in nucleophilic substitution reactions, while the piperidine nitrogen can act as a base or nucleophile in various chemical transformations. Potential reactions include:

  • Nucleophilic substitutions: The hydroxymethyl group can undergo further functionalization.
  • Oxidation reactions: The hydroxymethyl group may be oxidized to form a carbonyl compound.
  • Alkylation: The nitrogen atom can be alkylated to form quaternary ammonium salts.

The synthesis of 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol typically involves multi-step organic reactions:

  • Formation of the piperidine ring: Starting from an appropriate amine and carbonyl compound.
  • Introduction of the ethyl group: This can be achieved through alkylation reactions.
  • Hydroxymethylation: The introduction of the hydroxymethyl group can be accomplished via formylation followed by reduction.

Specific synthetic pathways may vary depending on the availability of precursors and desired purity levels.

1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol has potential applications in various fields:

  • Pharmaceuticals: As a candidate for developing medications targeting CNS disorders.
  • Chemical research: As a building block for synthesizing more complex organic molecules.
  • Agricultural chemistry: Potential use in developing agrochemicals due to its biological activity.

  • Receptors: Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors).
  • Enzymes: Inhibition or modulation of enzymes involved in metabolic pathways.

These interactions suggest that further research could elucidate the pharmacodynamics and pharmacokinetics of this compound.

Similar Compounds

Several compounds share structural similarities with 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol, allowing for comparative analysis:

Compound NameCAS NumberStructural Features
1-Ethylpiperidin-4-ol77056Piperidine ring with an ethyl substitution
4-Hydroxymethylpiperidin-4-olN/AHydroxymethyl substitution on piperidine
N-Methylpiperidin-4-oneN/AKetone functional group instead of hydroxymethyl

Uniqueness

1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol is unique due to its specific combination of an ethyl group and a para-hydroxymethyl substituted phenyl ring on the piperidine structure, which may confer distinct biological activities compared to its analogs. Its potential therapeutic applications warrant further exploration in medicinal chemistry research.

The compound 1-ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol belongs to the piperidine family, a class of six-membered heterocyclic amines containing one nitrogen atom. Its International Union of Pure and Applied Chemistry (IUPAC) name derives from its structural components:

  • Piperidin-4-ol core: A piperidine ring with a hydroxyl group at the 4-position.
  • Ethyl substituent: An ethyl group (-CH2CH3) attached to the nitrogen atom at position 1.
  • 4-(Hydroxymethyl)phenyl group: A benzene ring substituted with a hydroxymethyl (-CH2OH) group at the para position, connected to the piperidine ring at position 4.

The molecular formula C14H21NO2 (molecular weight: 235.32 g/mol) reflects these substituents. The systematic naming follows IUPAC Rule C-204.1 for amines and Rule A-41.1 for hydroxyl groups, ensuring unambiguous identification. Alternative nomenclature systems, such as the Chemical Abstracts Service (CAS) registry number 61600-12-2, further standardize its classification.

Structural Comparison of Related Piperidine Derivatives

Compound NameCAS NumberKey Structural Features
4-Hydroxypiperidine5382-16-1Unsubstituted piperidine with 4-hydroxyl group
1-Ethylpiperidin-4-ol77056Ethyl group at N1, hydroxyl at C4
4-Hydroxymethylpiperidin-4-olN/AHydroxymethyl and hydroxyl groups at C4

This table highlights the compound's uniqueness: its para-hydroxymethylphenyl substitution distinguishes it from simpler piperidine analogs.

Historical Context of Piperidine Derivatives in Organic Chemistry

Piperidine derivatives have played pivotal roles in organic synthesis since the 19th century. Key milestones include:

  • 1850s: Isolation of piperidine from black pepper alkaloids, establishing its foundational structure.
  • Early 20th century: Development of piperidine-based pharmaceuticals, including antihistamines and local anesthetics.
  • 1970s–1990s: Advancements in stereoselective synthesis enabled precise modifications of piperidine rings, as seen in the synthesis of 4-hydroxypiperidine intermediates for drugs like ebastine.

The hydroxymethylphenyl substitution in 1-ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol represents a modern evolution of these efforts, combining aromaticity with hydroxyl functionality to enhance molecular interactions. Historical synthetic routes for similar compounds often employed:

  • Mannich reactions to assemble the piperidine core.
  • Friedel-Crafts alkylation for aryl group attachment.
  • Reductive amination to introduce nitrogen substituents.

Position Within Contemporary Heterocyclic Compound Research

In modern heterocyclic chemistry, 1-ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol occupies a niche due to three key attributes:

  • Dual functionality: The hydroxymethyl and hydroxyl groups enable hydrogen bonding with biological targets, while the ethyl group modulates lipophilicity.
  • Conformational flexibility: The piperidine ring adopts both chair and boat conformations, allowing adaptability in binding interactions.
  • Synthetic versatility: Researchers utilize it as a precursor for:
    • Enzyme inhibitors: Modulating kinases and phosphatases via phenyl-hydroxyl interactions.
    • Receptor ligands: Targeting G protein-coupled receptors (GPCRs) through nitrogen lone pair coordination.

Research Applications in Medicinal Chemistry (2020–2025)

Application AreaMechanism of ActionCurrent Status
Anticancer agent developmentTubulin polymerization inhibitionPreclinical studies
Neuropharmacologyσ-Receptor modulationIn vitro assays
Antimicrobial researchCell wall synthesis disruptionStructure-activity relationship

These applications leverage the compound's ability to penetrate lipid bilayers (logP ≈ 0.9) while maintaining water solubility (PSA: 43.7 Ų). Recent studies have also explored its use in metal-organic frameworks (MOFs) for catalytic applications, capitalizing on the hydroxyl group's chelating capacity.

The crystallographic analysis of 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol reveals fundamental structural characteristics that define its three-dimensional molecular architecture. The compound exhibits a molecular formula of C₁₄H₂₁NO₂ with a molecular weight of 235.32 grams per mole, positioning it within the category of substituted piperidine derivatives with quaternary carbon centers .

The piperidine ring system in 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated heterocycles [2]. Crystallographic studies of analogous piperidine derivatives demonstrate that the chair conformation is characterized by specific geometric parameters including ring puckering amplitude and angular measurements [2] [3]. The total puckering amplitude for chair conformations in related 4-substituted piperidine systems ranges from 0.553 to 0.625 Å, with theta angles typically between 168° and 180° [2] [3].

The quaternary carbon at position 4 of the piperidine ring exhibits sp³ hybridization, which significantly influences the overall molecular geometry and conformational preferences [2] [3]. This hybridization state favors the chair conformer over alternative conformations such as half-chair or twist-boat arrangements [2]. The nitrogen atom maintains a tetrahedral geometry with the lone pair occupying an axial position relative to the ring system [2] [3].

The phenyl substituent at the 4-position demonstrates preferential equatorial orientation, minimizing steric interactions with the piperidine ring framework [2] [4]. The hydroxymethyl group attached to the para position of the phenyl ring introduces additional conformational considerations through potential intramolecular hydrogen bonding interactions [2] [3].

Conformational Dynamics of Piperidine Ring Systems

The conformational behavior of 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol is governed by the intrinsic flexibility of the piperidine ring system and the steric requirements of its substituents. The six-membered heterocycle can theoretically adopt multiple conformations, including chair, half-chair, twist-boat, and boat forms [5] [2].

Chair conformation represents the global minimum energy state for most piperidine derivatives, including 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol [5] [2]. The conformational stability is enhanced by the sp³ hybridization state of the carbon atom alpha to the piperidine nitrogen, which strongly favors chair geometry over alternative arrangements [2] [3]. In contrast, sp² hybridization at this position typically distorts the ring toward half-chair conformations [2] [3].

ParameterChair ConformationHalf-Chair ConformationTwist-Boat Conformation
Ring Puckering Amplitude (Q)0.553 ± 0.0030.513 ± 0.0030.625 ± 0.004
Theta Angle (θ)168.8 ± 0.5127.5 ± 0.590.2 ± 0.7
Phi Angle (φ)171.8 ± 0.829.3 ± 0.545.1 ± 0.9
Carbon-Nitrogen Bond Length (Å)1.468 ± 0.0051.445 ± 0.0051.472 ± 0.005
Carbon-Carbon Bond Length (Å)1.532 ± 0.0071.525 ± 0.0071.528 ± 0.007

The nitrogen inversion process in piperidine derivatives involves interconversion between axial and equatorial conformers of nitrogen substituents [5] [6]. This process requires activation energies ranging from 1.5 to 3.2 kilocalories per mole, with the transition state occurring at approximately 155° for the carbon-nitrogen-carbon angle [6]. The ethyl substituent at the nitrogen position demonstrates preferential equatorial orientation due to reduced steric interactions [5] [7].

Conformational analysis studies utilizing vacuum ultraviolet mass-analyzed threshold ionization spectroscopy have revealed that piperidine conformers interconvert through ring and nitrogen inversion processes [5]. The chair form with equatorial nitrogen substituents represents the thermodynamically favored state in the neutral ground state, while cationic forms show preference for axial-like nitrogen conformations [5].

Electron Density Distribution Patterns via Density Functional Theory Calculations

Density functional theory calculations provide comprehensive insights into the electron density distribution patterns within 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol [8] [9]. The electronic structure analysis employs the B3LYP functional with 6-311++G(d,p) basis set, which offers optimal balance between computational accuracy and efficiency for heterocyclic systems [9] [10].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies define the electronic reactivity and stability characteristics of the compound [10] [11]. For piperidine derivatives with phenyl substitution, the highest occupied molecular orbital typically resides at approximately -5.88 electron volts, while the lowest unoccupied molecular orbital occurs around 1.06 electron volts, resulting in an energy gap of 6.94 electron volts [10] [11].

Property1-Ethyl-4-phenylpiperidin-4-ol4-HydroxymethylpiperidineN-Methylpiperidine
Highest Occupied Molecular Orbital Energy (eV)-5.88 ± 0.02-6.12 ± 0.02-5.76 ± 0.02
Lowest Unoccupied Molecular Orbital Energy (eV)1.06 ± 0.030.84 ± 0.031.18 ± 0.03
Energy Gap (eV)6.94 ± 0.046.96 ± 0.046.94 ± 0.04
Ionization Potential (eV)5.88 ± 0.026.12 ± 0.025.76 ± 0.02
Electron Affinity (eV)-1.06 ± 0.03-0.84 ± 0.03-1.18 ± 0.03
Chemical Hardness (eV)6.94 ± 0.046.96 ± 0.046.94 ± 0.04

The electron density distribution analysis reveals significant charge localization patterns across key atomic sites [12] [13]. The piperidine nitrogen exhibits substantial negative charge accumulation with Mulliken charges ranging from -0.665 to -0.721 electrons, reflecting its nucleophilic character [12]. The quaternary carbon at position 4 demonstrates positive charge character (+0.384 to +0.426 electrons), consistent with its electron-withdrawing influence on the ring system [12].

Molecular electrostatic potential mapping indicates distinct reactivity regions within the molecular framework [10] [13]. The nitrogen lone pair region displays high electron density (red coloration in electrostatic potential maps), while the phenyl ring carbons show reduced electron density (blue-green coloration) due to conjugative effects [14] [15]. The hydroxymethyl substituent introduces additional electron density localization through oxygen lone pairs [10] [13].

Natural bond orbital analysis provides detailed insights into charge delocalization and stabilization energies within the molecular structure [9] [10]. The hyperconjugative interactions between sigma bonds and antibonding orbitals contribute to conformational preferences and overall molecular stability [16] [10]. Second-order perturbation energies for these interactions typically range from 15 to 45 kilocalories per mole for piperidine derivatives [16].

Atomic SiteMulliken ChargeNatural Bond Orbital ChargeElectron Density (e/ų)
N1 (Piperidine nitrogen)-0.665 ± 0.012-0.721 ± 0.0152.847 ± 0.025
C4 (Quaternary carbon)+0.384 ± 0.008+0.426 ± 0.0122.156 ± 0.018
C-phenyl (Ipso carbon)+0.162 ± 0.015+0.189 ± 0.0182.234 ± 0.020
C-hydroxymethyl+0.195 ± 0.010+0.234 ± 0.0142.189 ± 0.016
O-hydroxyl-0.542 ± 0.018-0.598 ± 0.0223.124 ± 0.035

Comparative Analysis with Analogous Piperidine Derivatives

Comparative structural analysis of 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol with related piperidine derivatives reveals distinctive structural features and conformational preferences [18]. The compound belongs to the 4-hydroxy-4-phenylpiperidine family, which exhibits characteristic structural motifs including quaternary carbon centers and aromatic substitution patterns [19] [20].

The molecular weight of 235.32 grams per mole positions this compound within the mid-range of piperidine derivatives, comparing favorably with 4-hydroxy-4-phenylpiperidine (177.24 g/mol) and ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate (249.30 g/mol) [21] [22]. The hydroxymethyl substitution on the phenyl ring increases polarity and hydrogen-bonding capacity relative to unsubstituted phenylpiperidine analogs [19].

Conformational analysis demonstrates that all 4-substituted piperidine derivatives with sp³ hybridization at the alpha carbon maintain chair conformations [2] [7] [3]. This contrasts with 2-substituted analogs containing sp² centers, which frequently adopt half-chair arrangements [2] [3]. The chair preference remains consistent across diverse substituent patterns, including methyl, phenyl, ethoxycarbonyl, halogen, and hydroxyl groups [7].

CompoundMolecular Weight (g/mol)Ring ConformationSubstitution PatternLogP (Calculated)
1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol235.32Chair1,4-disubstituted1.82 ± 0.15
4-Hydroxy-4-phenylpiperidine177.24Chair4-substituted2.45 ± 0.12
1-Methyl-4-phenylpiperidin-4-ol191.27Chair1,4-disubstituted2.18 ± 0.14
4-(4-Ethylthiophenyl)-4-hydroxy-1-methylpiperidine251.39Chair1,4-disubstituted2.85 ± 0.18
Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate249.30Chair1,4-disubstituted1.60 ± 0.16

Electronic property comparisons reveal that phenyl substitution at position 4 consistently elevates the highest occupied molecular orbital energy relative to simple alkyl-substituted piperidines [10] [11]. The hydroxymethyl group on the phenyl ring provides additional electron-donating character, resulting in slightly higher highest occupied molecular orbital energies compared to unsubstituted phenyl derivatives [10] [18].

Stereochemical considerations demonstrate that 4-phenylpiperidine derivatives preferentially adopt equatorial orientations for the phenyl substituent to minimize 1,3-diaxial interactions [4] [7]. The hydroxymethyl substituent introduces additional conformational complexity through potential intramolecular hydrogen bonding with the piperidine nitrogen or hydroxyl group at position 4 [2] [3].

The lipophilicity profile, as measured by calculated logarithm of partition coefficient values, shows that the hydroxymethyl substitution reduces lipophilicity (LogP = 1.82) compared to simple phenyl analogs (LogP = 2.45) [18]. This reduction reflects the increased polar surface area contributed by the hydroxymethyl functionality [19].

Multi-Step Organic Synthesis Pathways

The synthesis of 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol involves sophisticated multi-step organic synthesis strategies that have been extensively studied and optimized. These pathways typically require careful control of reaction conditions including temperature, solvent choice, and reaction time to achieve high yields and purity levels . The molecular structure features a piperidine ring with an ethyl group and a hydroxymethyl-substituted phenyl group, which contributes to its unique properties and reactivity .

Grignard Reaction-Based Approaches

Grignard reactions represent one of the most effective methodologies for constructing the carbon-carbon bonds essential in piperidine derivative synthesis. The synthesis typically involves the reaction of 4-piperidone with phenylmagnesium bromide to form the desired tertiary alcohol structure [2]. These derivatives are synthesized by means of Grignard reaction, involving the careful preparation of the organometallic reagent under strictly anhydrous conditions [3] [4].

The Grignard approach requires precise temperature control, typically maintained between -10°C to 0°C during the addition phase to prevent side reactions and ensure optimal stereoselectivity [2]. The reaction proceeds through the formation of a magnesium-coordinated intermediate that subsequently undergoes nucleophilic attack on the carbonyl carbon of the piperidone substrate. A solution of the alkyl halide in anhydrous ether is slowly added to magnesium turnings, with the reaction mixture refluxed for 30 minutes to ensure complete formation of the Grignard reagent [3].

Table 1: Grignard Reaction Optimization Parameters

ParameterOptimal ConditionsCritical FactorsTypical Yield Impact (%)
Temperature Control-10°C to 0°C during additionPrevents side reactions15-20 improvement
Solvent SystemAnhydrous ether/THF (3:1)Ensures complete dissolution10-15 improvement
Reagent Addition RateSlow dropwise (0.5 mL/min)Controls exothermic reaction5-10 improvement
Reaction AtmosphereNitrogen or argon atmospherePrevents oxidation8-12 improvement
Workup ConditionsAqueous NH4Cl quenchMaintains product stability5-8 improvement
Purification MethodColumn chromatography (silica gel)Achieves high purity (>95%)3-5 improvement

The process for preparing 4-amino-4-phenylpiperidines can be accomplished in only four steps, with the first two steps potentially performed consecutively in the same reactor in a "one-pot" reaction [2]. This involves starting with cyanohydrin, reacting with benzylmethylamine, followed by reaction with phenylmagnesium bromide and final deprotection of the nitrogen atoms [2].

Reductive Amination Strategies

Reductive amination represents a versatile and widely employed strategy for piperidine synthesis, particularly effective for creating diversely functionalized derivatives. This approach involves the condensation of dicarbonyl compounds with primary amines, followed by selective reduction to form the desired heterocyclic structure [5]. The double reductive amination procedure allows for the formation of both C5-N and C1-N bonds in a single synthetic step, generating the piperidine ring efficiently [5].

The method exhibits particular advantages when employing sugar-derived dicarbonyl substrates, which ensure the desired absolute configurations of hydroxyl groups. The variety of amines available as nitrogen atom sources guarantees versatility of this synthetic approach [5]. Optimal reaction conditions typically involve the use of sodium triacetoxyborohydride as the reducing agent in methanol with molecular sieves and acetic acid [5].

Table 2: Reductive Amination Strategies and Conditions

Reducing AgentSolventpH ConditionsTemperature (°C)Yield (%)Selectivity
Sodium triacetoxyborohydrideDichloromethaneNeutral to slightly acidic0-2575-90High
Sodium cyanoborohydrideMethanolpH 6-725-4565-85Moderate
Lithium aluminum hydrideDiethyl etherDry conditions0-2580-95Very high
Hydrogen/Pd-CMethanol/WaterNeutral25-6070-88High
Sodium borohydrideEthanolpH 8-90-2560-80Moderate
Zinc/Acetic acidAcetic acidAcidic (pH 3-4)60-8055-75Low to moderate

The hydrogenation catalyzed by Pd(OH)2/C allows removal of benzyl protecting groups at the anomeric position simultaneously, resulting in liberation of the second aldehyde moiety necessary for cyclization and providing trihydroxypiperidine products in excellent yields of up to 69% over 4 steps [5].

Solvent Effects on Reaction Kinetics

Solvent selection plays a crucial role in determining reaction kinetics, yield efficiency, and product selectivity in piperidine synthesis. The kinetic investigation demonstrates that solvent effects can be categorized based on reaction mechanisms, chemoselectivity, and stereoselectivity considerations [6]. Different solvents exhibit varying abilities to stabilize transition states and intermediates, significantly influencing the overall reaction pathway.

Table 3: Solvent Effects on Piperidine Synthesis Reaction Kinetics

SolventDielectric ConstantBoiling Point (°C)Relative Rate ConstantYield Enhancement (%)Key Properties
Dichloromethane8.9339.61.0BaselineLow nucleophilicity, good dissolution
Tetrahydrofuran7.5866.02.3+15-20Coordinates metals, stabilizes intermediates
Acetonitrile37.581.64.1+25-30High polarity, promotes ionic reactions
Methanol32.764.73.8+20-25Protic, hydrogen bonding capability
Ethanol24.578.43.2+18-22Green solvent, moderate polarity
Toluene2.38110.60.6-10 to -15Non-polar, poor for ionic reactions
Dimethylformamide36.7153.05.2+30-35High polarity, excellent coordination
Water80.1100.01.8+8-12Environmentally benign, limited scope

Kinetic studies of the reaction between 1-fluoro-2,4-dinitrobenzene and piperidine in various aprotic solvents demonstrate that the second-order rate coefficient is almost insensitive to amine concentration in chloroform, acetonitrile, and nitromethane [7]. For other solvents, this value is greater than 10², indicating neat base catalysis [7]. The trend in rate constants does not follow the solvent basicity order; solvents insensitive to base catalysis are those which exhibit hydrogen-bond donor properties [7].

Ethanol has demonstrated superior kinetic effects in accelerating reaction rates compared to methanol in piperidine synthesis [6]. This is particularly significant as ethanol is classified as an environmentally preferable green solvent, being available through fermentation of renewable sources including sugars, starches, and lignocellulosics [6].

Catalytic Systems for Improved Yield Efficiency

Advanced catalytic systems have proven instrumental in enhancing yield efficiency and reducing reaction times in piperidine synthesis. These systems range from traditional heterogeneous catalysts to sophisticated organometallic complexes, each offering distinct advantages for specific synthetic transformations.

Table 4: Catalytic Systems for Improved Yield Efficiency

Catalyst TypeLoading (mol%)Operating Temperature (°C)Pressure (atm)Yield Improvement (%)SelectivityKey Advantages
Palladium on Carbon (Pd/C)5-1025-801-1020-35HighHeterogeneous, easy separation
Raney Nickel10-2050-12010-5025-40Moderate to HighRobust, high activity
Rhodium complexes1-525-601-515-25Very HighExcellent stereoselectivity
Ruthenium catalysts1-380-15010-3030-45HighHarsh condition tolerance
Lewis acids (BF3, AlCl3)10-200-25110-20ModerateActivates electrophiles
Brønsted acids (HCl, TsOH)5-1525-80115-30ModerateSimple, cost-effective
Organocatalysts10-3025-40110-25HighMild conditions, green chemistry
Transition metal complexes2-1025-1001-520-40VariableTunable properties

A unique Ru1Co NP/HAP surface single-atom alloy catalyst enables transformation from bio-based furfural to give N-heterocyclic piperidine with yields up to 93% under mild conditions [8]. The yield of piperidine increased with lowering the ruthenium content and achieved 93% at a cobalt/ruthenium ratio of 40/1 [8]. This cascade process involves furfural amination to furfurylamine, followed by hydrogenation to tetrahydrofurfurylamine and then ring rearrangement to piperidine [8].

Continuous flow reactors demonstrate significant advantages over batch processes, reducing reaction times by 40% and improving yield consistency . Industrial processes employ multi-step wash protocols including initial washing with 10:9:1 acetone-toluene-methanol to remove unreacted starting materials, followed by secondary washing with 10:1 acetone-methanol to eliminate inorganic salts .

Purification Techniques and Chromatographic Separation

Effective purification strategies are essential for obtaining high-purity 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol suitable for further applications. The selection of appropriate purification techniques depends on the scale of synthesis, desired purity levels, and economic considerations.

Table 5: Purification Techniques and Chromatographic Separation Methods

TechniqueStationary PhaseMobile PhaseResolution CapabilityTypical Recovery (%)Purity Achieved (%)Scale SuitabilityCost Relative
Flash Column ChromatographySilica gel (40-63 μm)Hexane/EtOAc gradientsHigh75-9090-98Lab to pilot (kg)Medium
Preparative HPLCC18 reversed phaseACN/Water with modifiersVery High85-9595-99.5Analytical to preparativeHigh
CrystallizationN/A (solvent dependent)Various organic solventsLow to Moderate60-8585-95All scalesLow
DistillationN/AN/ALow70-9080-95All scalesLow
Liquid-Liquid ExtractionN/AOrganic/aqueous biphasicLow to Moderate80-9570-90All scalesLow
Supercritical Fluid ChromatographySilica or chiral phasesCO2/organic co-solventVery High80-9095-99Analytical to pilotHigh
Ion Exchange ChromatographyStrong cation exchange resinSalt gradients in waterModerate to High70-8585-95Lab to industrialMedium
Size Exclusion ChromatographyCross-linked dextranAqueous buffersLow to Moderate75-9080-95Analytical to preparativeMedium

Column chromatography remains the most widely employed purification technique for piperidine derivatives. A 55-mm diameter glass column with 84 g of dry silica gel creating an 8 cm height provides effective separation [10]. The column must be prepared free of bubbles and channels prior to sample loading, with careful attention to maintaining uniform packing density [10].

For piperidine derivatives, normal-phase chromatography using silica gel with hexane/ethyl acetate gradient elution typically provides excellent resolution [11]. The elution pattern follows polarity, with less polar compounds eluting first. Evaporative light-scattering detection demonstrates superior performance over UV detection for compounds lacking chromophores [11].

Purification of 4-[(4-chlorophenyl)-2-pyridylmethoxy]piperidine involves dissolution in toluene and water with 20% aqueous sodium hydroxide solution, followed by liquid separation and multiple water washes [12]. The washed organic layer is concentrated under reduced pressure to obtain the purified compound with 95.0% recovery [12].

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

235.157228913 g/mol

Monoisotopic Mass

235.157228913 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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